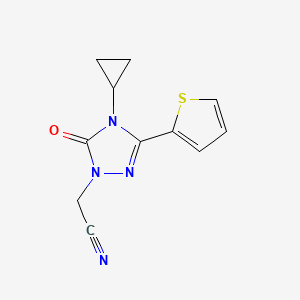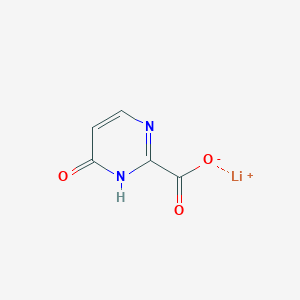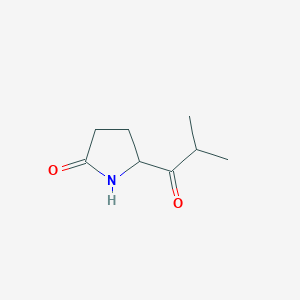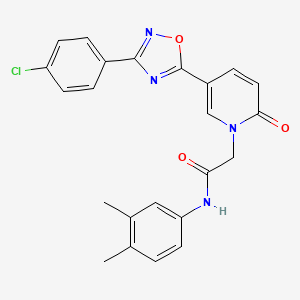![molecular formula C19H11N3O6S B2433394 (1,3-二氧代苯并[de]异喹啉-2-基) 2-氧代-1,3-二氢苯并咪唑-5-磺酸盐 CAS No. 708239-95-6](/img/structure/B2433394.png)
(1,3-二氧代苯并[de]异喹啉-2-基) 2-氧代-1,3-二氢苯并咪唑-5-磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It has also been found to induce the production of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate in lab experiments include its high potency and selectivity towards specific enzymes and cancer cells. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
未来方向
There are several future directions for the study of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate. These include investigating its potential use as a fluorescent probe for detecting DNA damage, studying its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and reduce its toxicity. Additionally, further studies are needed to evaluate its potential use in photodynamic therapy and as a therapeutic agent for various diseases.
In conclusion, (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a promising chemical compound with various potential applications in medicine and other fields. Its unique properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential uses.
合成方法
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves the reaction of 2-aminobenzoic acid with phthalic anhydride to form 2-(1,3-dioxoisoindolin-2-yl)benzoic acid. This intermediate is then reacted with o-phenylenediamine to form (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate.
科学研究应用
- 阿雷斯汀,这种化合物的衍生物,是一种醛糖还原酶抑制剂。醛糖还原酶是一种参与多元醇途径的酶,在糖尿病的继发性并发症中发挥作用。 通过抑制醛糖还原酶,阿雷斯汀有助于减轻糖尿病并发症 .
- 研究人员已经探索了相关化合物的晶体结构,例如甲基 2-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙酸酯。 这些研究提供了关于原子排列和分子相互作用的宝贵见解,有助于药物设计和对化学性质的理解 .
- 另一个晶体结构,甲基 3-(1,3-二氧代-1H-苯并[de]异喹啉-2(3H)-基)乙酸酯,也已得到研究 .
- 铜(II)配合物,源自含有异喹啉-3-基部分的配体,已经合成并表征。 这些配合物表现出有趣的性质,在催化、生物无机化学和材料科学方面具有潜在应用 .
醛糖还原酶抑制
晶体学和结构研究
铜配合物
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate' involves the condensation of 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid with 1,3-dioxoisoindoline-2-carboxylic acid followed by cyclization to form the final product.", "Starting Materials": [ "2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid", "1,3-dioxoisoindoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid and 1,3-dioxoisoindoline-2-carboxylic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 4: Cyclize the purified product by heating it in a suitable solvent such as ethanol or acetic acid at reflux temperature for several hours.", "Step 5: Purify the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
| 708239-95-6 | |
分子式 |
C19H11N3O6S |
分子量 |
409.37 |
IUPAC 名称 |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25) |
InChI 键 |
IPLIMSQUCMZBBE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)


![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)







